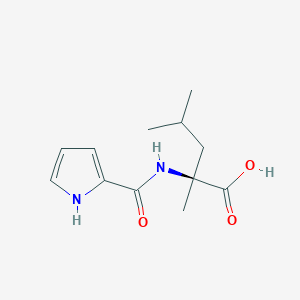![molecular formula C16H17ClS B14377847 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene CAS No. 89441-06-5](/img/structure/B14377847.png)
1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a 2-methyl-2-phenylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 2-methyl-2-phenylpropyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the nitro group by the thiol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methyl-2-phenylpropane: Shares a similar structural motif but lacks the sulfanyl group.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the 2-methyl-2-phenylpropyl group.
2-Chloro-1,1-diphenylethylbenzene: Features a diphenylethyl group instead of the sulfanyl group.
Uniqueness: 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene is unique due to the presence of both a chlorine atom and a sulfanyl group attached to a 2-methyl-2-phenylpropyl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89441-06-5 |
|---|---|
Formule moléculaire |
C16H17ClS |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
1-chloro-4-(2-methyl-2-phenylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-16(2,13-6-4-3-5-7-13)12-18-15-10-8-14(17)9-11-15/h3-11H,12H2,1-2H3 |
Clé InChI |
WSSWBXXVJYSHGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


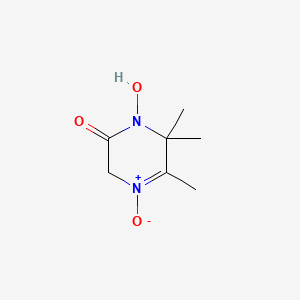
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)
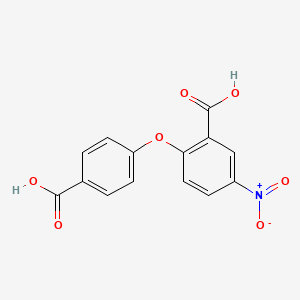
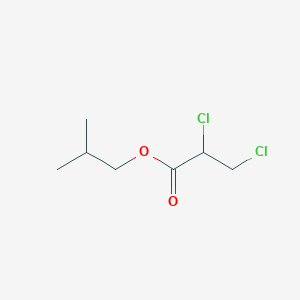

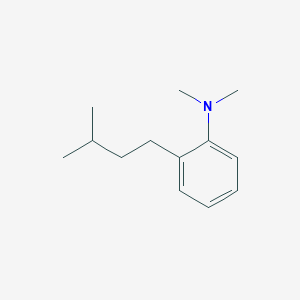
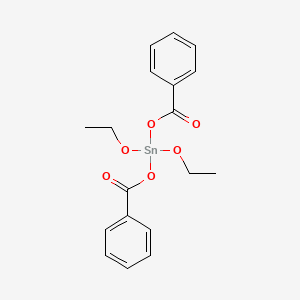
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)
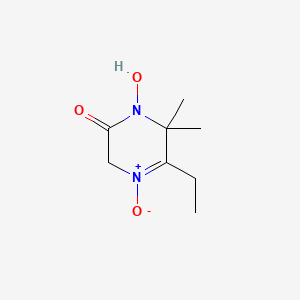
![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

